molecular formula C7H17NO2 B1329597 2,2-diethoxy-n-methylethanamine CAS No. 20677-73-0

2,2-diethoxy-n-methylethanamine

Cat. No.: B1329597
CAS No.: 20677-73-0
M. Wt: 147.22 g/mol
InChI Key: GHTDAXTYNRRXEC-UHFFFAOYSA-N
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Description

2,2-diethoxy-n-methylethanamine is an organic compound with the molecular formula C7H17NO2. It is a derivative of ethylamine, where the ethyl group is substituted with a 2,2-diethoxyethyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Scientific Research Applications

2,2-diethoxy-n-methylethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Safety and Hazards

According to the classification provided by companies to ECHA in CLP notifications, this substance is a flammable liquid and vapour, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diethoxy-n-methylethanamine typically involves the reaction of methylamine with 2,2-diethoxyacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CH3NH2+(C2H5O)2CHCHO(C2H5O)2CHCH2NHCH3\text{CH}_3\text{NH}_2 + \text{(C}_2\text{H}_5\text{O)}_2\text{CHCHO} \rightarrow \text{(C}_2\text{H}_5\text{O)}_2\text{CHCH}_2\text{NHCH}_3 CH3​NH2​+(C2​H5​O)2​CHCHO→(C2​H5​O)2​CHCH2​NHCH3​

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar starting materials. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-diethoxy-n-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces primary or secondary amines.

Mechanism of Action

The mechanism of action of 2,2-diethoxy-n-methylethanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving nucleophilic substitution and other organic reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Diethoxyethyl)amine
  • (2,2-Diethoxyethyl)ethylamine
  • (2,2-Diethoxyethyl)propylamine

Uniqueness

2,2-diethoxy-n-methylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its reactivity and applications in organic synthesis set it apart from other similar compounds.

Properties

IUPAC Name

2,2-diethoxy-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-4-9-7(6-8-3)10-5-2/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTDAXTYNRRXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174731
Record name (2,2-Diethoxyethyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20677-73-0
Record name 2,2-Diethoxy-N-methylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20677-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-Diethoxyethyl)methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020677730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20677-73-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,2-Diethoxyethyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-diethoxyethyl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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